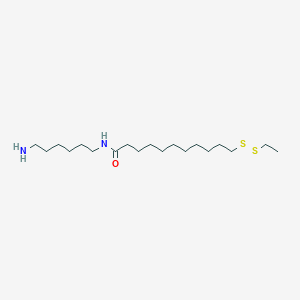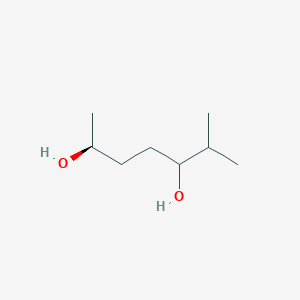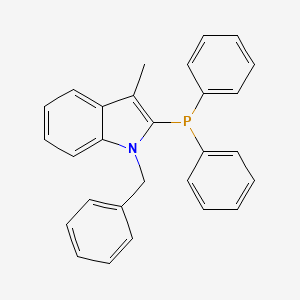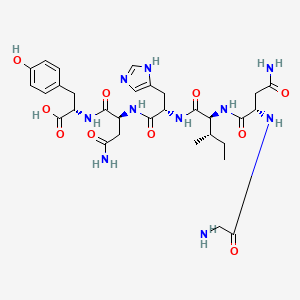
1-Ethyl-4,5-difluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4,5-difluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of an ethyl group, two fluorine atoms, and an iodine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethyl-4,5-difluoro-2-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of ethylbenzene derivatives. The process typically includes the following steps:
Halogenation: Ethylbenzene is first subjected to fluorination to introduce fluorine atoms at the desired positions on the benzene ring.
Iodination: The fluorinated ethylbenzene is then treated with iodine or iodine-containing reagents to introduce the iodine atom at the specific position on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4,5-difluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Ethyl-4,5-difluoro-2-iodobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Ethyl-4,5-difluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:
1,4-Difluoro-2-iodobenzene: Similar in structure but lacks the ethyl group, which may affect its reactivity and applications.
1-Ethyl-2-iodobenzene:
1-Ethyl-4-fluoro-2-iodobenzene: Contains only one fluorine atom, which may result in different reactivity and applications compared to the difluorinated compound.
The unique combination of ethyl, fluorine, and iodine substituents in this compound contributes to its distinct chemical behavior and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824390-18-3 |
|---|---|
Molecular Formula |
C8H7F2I |
Molecular Weight |
268.04 g/mol |
IUPAC Name |
1-ethyl-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7F2I/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2H2,1H3 |
InChI Key |
IMBGGSMOXPFZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


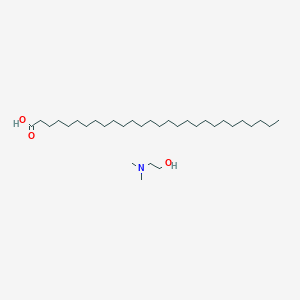
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
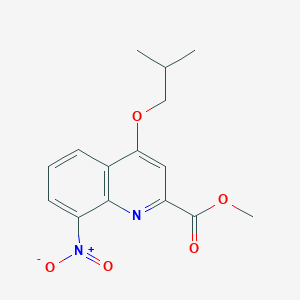
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
